molecular formula C18H15FN2O2 B2427134 Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207046-59-0

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2427134
CAS No.: 1207046-59-0
M. Wt: 310.328
InChI Key: HMSKNAQPKOEFPI-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Properties

IUPAC Name

methyl 8-fluoro-4-(3-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-5-3-6-12(9-11)20-15-10-16(18(22)23-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSKNAQPKOEFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 8-fluoroquinoline with m-toluidine under specific conditions to form the desired product. The reaction conditions often involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of methyl 8-fluoro-4-(m-tolylamino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the m-tolylamino group and the methyl ester functionality can influence its reactivity and interactions with biological targets .

Biological Activity

Methyl 8-fluoro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate, known by its CAS number 1207046-59-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is C18H15FN2O2C_{18}H_{15}FN_{2}O_{2} with a molecular weight of 310.328 g/mol. The structure includes a fluorine atom at the 8th position on the quinoline ring and a methyl-substituted aniline group at the 4th position, which may influence its solubility and interactions with biological targets .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through a Friedländer synthesis involving aniline derivatives.
  • Fluorination : The introduction of fluorine at the 8th position is commonly done using electrophilic fluorinating agents.
  • Amination and Esterification : The amino group is added through reactions with appropriate anilines, followed by esterification to form the final product .

Anticancer Potential

Research indicates that quinoline derivatives exhibit promising anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting pro-apoptotic pathways .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. For instance, studies have shown that certain analogs can inhibit butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease treatment. The ability to selectively inhibit BuChE over acetylcholinesterase (AChE) suggests potential therapeutic applications in neurodegenerative diseases .

Neuroprotective Effects

Research has also explored the neuroprotective effects of related quinoline compounds against glutamate-induced cytotoxicity. These studies indicate that such compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Inhibition of Aβ Aggregation

In a study focusing on quinoline derivatives, compounds similar to this compound demonstrated significant inhibitory activity against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Compounds exhibited varying degrees of inhibition rates, highlighting their potential as lead molecules for developing anti-Alzheimer's agents .

Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays were performed to evaluate the safety profile of these compounds. It was found that while some derivatives showed effective anticancer activity, they also maintained low cytotoxicity in non-cancerous cell lines, indicating a favorable therapeutic index .

Comparative Analysis of Biological Activity

Compound NameCAS NumberAnticancer ActivityEnzyme InhibitionNeuroprotective Effect
This compound1207046-59-0ModerateBuChE InhibitorYes
Related Quinoline Derivative ATBDHighAChE InhibitorModerate
Related Quinoline Derivative BTBDLowNoneYes

Q & A

Q. Basic

  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 369.1) and fragmentation patterns .
  • IR spectroscopy : Ester C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .

How do substituent modifications (e.g., fluoro, methyl groups) influence biological activity in quinoline derivatives?

Q. Advanced

  • Fluorine : Enhances lipophilicity and metabolic stability. The 8-fluoro group in related compounds increases binding to bacterial DNA gyrase by 30% compared to non-fluorinated analogs .
  • 3-Methylphenylamino group : Improves π-π stacking with enzyme active sites (e.g., IC₅₀ of 12 µM against topoisomerase II vs. 45 µM for unsubstituted analogs) .
    Methodology : Compare bioassay data (MIC, IC₅₀) across analogs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Variable substitution effects : For example, replacing 3-methylphenyl with 4-chlorophenyl reduces anticancer activity by 50% due to steric hindrance .
  • Data normalization : Account for solubility differences (e.g., logP values ranging from 2.1 to 3.5) using DMSO controls in cytotoxicity assays .
    Experimental design : Use combinatorial libraries to test substituents at positions 4 and 8, followed by QSAR modeling to predict activity .

How does this compound interact with biological targets, and what mechanistic insights exist?

Q. Advanced

  • Enzyme inhibition : Binds to ATP pockets of kinases (e.g., EGFR with Kd = 8 nM) via hydrogen bonding with carboxylate and π-stacking with quinoline .
  • DNA intercalation : Fluoro and methyl groups enhance planar interaction with DNA, as shown in ethidium displacement assays (50% displacement at 10 µM) .
    Methodology : Use X-ray crystallography (e.g., PDB ID 4ZAI) or molecular docking (AutoDock Vina) to map binding modes .

How does this compound compare to structurally similar derivatives in terms of stability and reactivity?

Q. Advanced

Compound Substituents Half-life (pH 7.4) LogD
Methyl 8-fluoro-4-[(3-methylphenyl)amino]-quinoline-2-carboxylate8-F, 4-(3-MePh)NH6.2 h2.8
Ethyl 8-Cl-4-(4-ClPh)NH-quinoline-3-carboxylate8-Cl, 4-(4-ClPh)NH4.5 h3.1
Methyl 4-hydroxy-6-CF₃-quinoline-2-carboxylate4-OH, 6-CF₃8.0 h2.5
Key insight : Electron-withdrawing groups (e.g., CF₃) improve oxidative stability but reduce solubility .

What methodologies are recommended for resolving contradictory data in bioactivity studies?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to distinguish cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may skew IC₅₀ values .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) .

What are the best practices for in vitro-to-in vivo translation of pharmacokinetic data?

Q. Advanced

  • ADME profiling : Measure plasma protein binding (≥95% bound in rats) and microsomal stability (t₁/₂ > 30 min) .
  • Species scaling : Use allometric scaling (e.g., 0.75 exponent for clearance) from rodent data to predict human doses .
    Note : In vitro cytotoxicity (e.g., IC₅₀ = 5 µM) often correlates poorly with in vivo efficacy due to bioavailability limitations .

How can crystallographic data inform the design of analogs with improved potency?

Q. Advanced

  • Crystal structure analysis : The dihedral angle between quinoline and phenyl rings (14.7° in analog structures) impacts planarity and DNA intercalation .
  • Hydrogen-bond networks : Modify substituents to strengthen interactions with key residues (e.g., Asp 831 in EGFR) .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Q. Advanced

  • Flow chemistry : Reduces reaction time from 24 h (batch) to 2 h with ≥90% yield in continuous reactors .
  • Purification : Replace column chromatography with antisolvent crystallization (ethanol/water) for cost-effective scale-up .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

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